

Spectroscopic Profile of (E)-2-Formylbut-2-enyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: 2-Formylbut-2-enyl acetate

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This technical guide provides a comprehensive overview of the spectroscopic data for (E)-2-Formylbut-2-enyl acetate (CAS No: 26586-02-7), a molecule of interest in various chemical research domains. This document collates available mass spectrometry data and presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the compound's structure. Detailed, generalized experimental protocols for obtaining such spectra are also provided for reference.

Molecular Structure and Properties

IUPAC Name: [(E)-3-methyl-4-oxobut-2-enyl] acetate[1][2]

Synonyms: (E)-3-Formylbut-2-enyl acetate

CAS Number: 26586-02-7[1][2]

Molecular Formula: C7H10O3[3]

Molecular Weight: 142.15 g/mol [3]

Spectroscopic Data Mass Spectrometry (MS)



While a complete experimental mass spectrum for (E)-**2-Formylbut-2-enyl acetate** was not readily available, data for the related compound "3-Formylbut-2-enyl acetate" (CAS 14918-80-0) provides valuable insight into its fragmentation pattern under electron ionization (EI).

Table 1: Mass Spectrometry Data for 3-Formylbut-2-enyl acetate[4]

m/z	Relative Intensity	Possible Fragment
43	999	[C₂H₃O]+ (acetyl cation)
82	429	[M - C ₂ H ₂ O ₂]+
100	397	[M - C ₂ H ₂ O] ⁺
53	122	[C ₄ H ₅]+
54	116	[C ₄ H ₆] ⁺

Data obtained from an electron ionization (EI) source at 70 eV.[4]

Additionally, predicted collision cross-section (CCS) values for the [M+H]⁺, [M+Na]⁺, and other adducts of (E)-3-formylbut-2-enyl acetate have been calculated and are available in public databases.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental 1 H and 13 C NMR data for (E)-**2-Formylbut-2-enyl acetate** are not readily available in the public domain. The following tables present predicted chemical shifts (δ) based on the molecular structure. These predictions are generated using computational algorithms and should be considered as estimates.

Table 2: Predicted ¹H NMR Data



Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (CH ₃ -C=)	1.8 - 2.2	Singlet	-
H-2 (=CH)	5.5 - 6.0	Triplet	~7
H-3 (CH ₂ -O)	4.5 - 4.9	Doublet	~7
H-4 (CH ₃ -COO)	2.0 - 2.2	Singlet	-
H-5 (CHO)	9.5 - 10.0	Singlet	-

Table 3: Predicted ¹³C NMR Data

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1 (CH ₃ -C=)	15 - 25
C-2 (C=)	120 - 140
C-3 (=CH)	115 - 135
C-4 (CH ₂ -O)	60 - 70
C-5 (C=O, ester)	170 - 175
C-6 (CH ₃ , acetyl)	20 - 25
C-7 (CHO)	190 - 200

Infrared (IR) Spectroscopy

An experimental IR spectrum for (E)-**2-Formylbut-2-enyl acetate** is not publicly available. The following table outlines the expected characteristic absorption bands based on the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands



Functional Group	Wavenumber (cm⁻¹)	Intensity
C=O Stretch (Aldehyde)	1710 - 1685	Strong
C=O Stretch (Ester)	1750 - 1735	Strong
C-H Stretch (Aldehyde)	2830 - 2695	Medium
C=C Stretch (Alkene)	1680 - 1640	Medium
C-O Stretch (Ester)	1300 - 1000	Strong
C-H Stretch (sp³ and sp²)	3100 - 2850	Medium

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
 - Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).



IR Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., CCl₄, CS₂). Use a liquid cell with an appropriate path length.
 - ATR: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample holder (or pure solvent). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.[6]

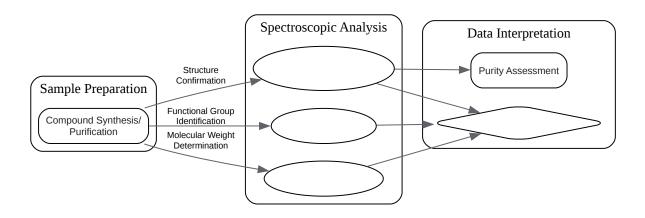
Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, a gas chromatography (GC-MS) system is often used, which separates the components of a mixture before they enter the mass spectrometer.[7] Direct infusion via a syringe pump is another common method.
- Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that
 involves bombarding the sample with a high-energy electron beam.[7][8] This method often
 causes fragmentation of the molecule.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
 mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the separated ions and record their abundance. The resulting data is presented as a mass spectrum, which is a plot of ion intensity versus m/z.[9]



Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

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